Zilpaterol
Overview
Description
Zilpaterol is a β2 adrenergic agonist sold under the trade name, Zilmax, produced by Intervet, a subsidiary of Merck & Co . It is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .
Synthesis Analysis
In a study, a new hapten was designed and successfully synthesized, which was used to prepare an anti-zilpaterol mouse monoclonal antibody .
Molecular Structure Analysis
Zilpaterol has the molecular formula C14H19N3O2 . Its average mass is 261.320 Da and its monoisotopic mass is 261.147736 Da .
Chemical Reactions Analysis
Zilpaterol hydrochloride redistributes ingested energy and improves feed efficiency by increasing muscle mass and reducing fat in sheep and cattle carcasses in fattening .
Physical And Chemical Properties Analysis
Zilpaterol has a molecular formula of C14H19N3O2 and an average mass of 261.320 Da . Its monoisotopic mass is 261.147736 Da .
Scientific Research Applications
Enantioselective Separation and Detection
Zilpaterol, a synthetic β-adrenoreceptor agonist, is utilized for its effects on lipolysis and protein biosynthesis. It's classified as a doping agent in sports due to these pharmacological characteristics. Research has developed methods for enantioselective separation and detection of zilpaterol in human urine, particularly after consumption of contaminated meat. Such methods are crucial for doping controls and understanding the drug's pharmacokinetics (Euler et al., 2022).
Immunochromatographic Assay for Rapid Detection
Zilpaterol is approved in the US to enhance cattle weight gain and feed efficiency. An immunochromatographic assay has been developed for rapid and economical detection of zilpaterol in animal tissues and urine. This assay provides a user-friendly method for ensuring food safety and regulatory compliance (Shelver & Smith, 2018).
Effect on Protein Expression in Cattle Muscle
Studies have explored the impact of Zilpaterol Hydrochloride (ZH) on gene and protein expression in cattle muscle, indicating that ZH can influence muscle fiber types and potentially contribute to muscle hypertrophy. This research contributes to understanding how ZH affects livestock muscle composition and growth (Johnson, 2021).
Cellular Modelling and Quantification
Zilpaterol's cellular impact has been studied using Hep G2 liver cells, providing insights into its concentration at the cellular level. This approach aids in understanding the drug's cellular behavior and potential toxicity, paving the way for more informed usage and monitoring in livestock production (Piña-Olmos et al., 2020).
Methodology for Detection in Equine Hair
A method for detecting zilpaterol in equine hair has been developed, extending detection periods beyond urine or blood samples. This is particularly relevant for monitoring potential abuse in equine performance athletes (Moeller et al., 2021).
Modulation of Hepatic Cellular Response
Studies have focused on the hepatic cellular response to Zilpaterol, especially in the context of oxidative stress and detoxification processes. Chitosan-glutathione nanoparticles have been explored as a means to modulate this response, offering potential pathways for reducing adverse effects on liver metabolism (Olmos et al., 2021; Piña-Olmos et al., 2021).
Residue Detection in Animal Products
Research has developed techniques for detecting zilpaterol residues in animal products like sheep urine and tissues, ensuring food safety and compliance with regulatory standards. Such methods are essential for maintaining consumer safety and trust in food products (Smith et al., 2019).
Impact on Cardiac Health in Cattle
There's growing concern about the potential impact of zilpaterol hydrochloride on cardiac health in feedlot cattle. Studies suggest that it may induce cardiac remodeling and dysfunction, indicating a need for careful monitoring and consideration of its use (Neary et al., 2018).
Safety And Hazards
Zilpaterol can form combustible dust concentrations in air . It causes damage to organs (Cardio-vascular system, Central nervous system, Lungs) through prolonged or repeated exposure . Precautionary measures include not breathing dust, washing skin thoroughly after handling, and not eating, drinking or smoking when using this product .
Future Directions
The 45th Codex Alimentarius Commission has agreed by a vote to adopt the maximum residue limits (MRLs) for zilpaterol . Discussions are ongoing with one option voiced to proceed with adoption of the MRLs at Step 8 at the next session of the Commission in 2023, if no additional technical data relating to zilpaterol is forthcoming .
properties
IUPAC Name |
(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCZWJCLIRCOJ-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zilpaterol | |
CAS RN |
119520-05-7, 117827-79-9 | |
Record name | Zilpaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119520057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zilpaterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11479 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 117827-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6R*,7R*)-7-hydroxy-6-[(propan-2-yl)amino]-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZILPATEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S384A1Y12J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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